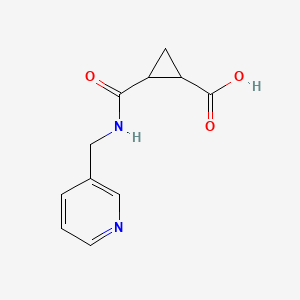
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane ring and pyridine moiety
Applications De Recherche Scientifique
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid can be used as a probe to study enzyme mechanisms and protein interactions. Its pyridine ring can interact with various biomolecules, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the pyridine and carbamoyl groups. Common synthetic routes include:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using methods such as the Simmons-Smith reaction or the use of diazo compounds.
Amide Formation: The introduction of the carbamoyl group is achieved through amide bond formation, often using coupling reagents like carbodiimides (e.g., DCC, EDC).
Pyridine Derivatization: The pyridine moiety is typically introduced through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amide formation reactions, often optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclopropane ring to other functional groups, such as epoxides or ketones.
Reduction: Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace substituents on the pyridine ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and carboxylic acids.
Reduction Products: Reduced pyridines and alcohols.
Substitution Products: Substituted pyridines and cyclopropanes.
Mécanisme D'action
The mechanism by which 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can influence the conformation and reactivity of the molecule, affecting its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, triggering signaling cascades and physiological responses.
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid: This compound differs by the position of the pyridine nitrogen, which can affect its reactivity and biological activity.
2-(Pyridin-4-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which influence its reactivity and interactions with biological targets. Its combination of cyclopropane and pyridine rings provides a distinct profile compared to other similar compounds.
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDVNVCRDJGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
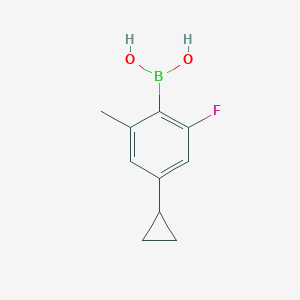
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

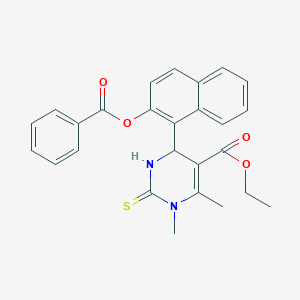
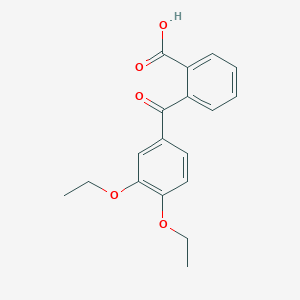
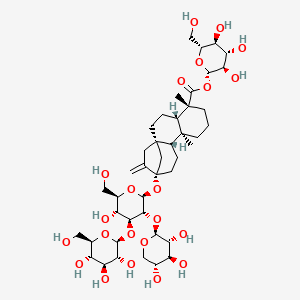
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)

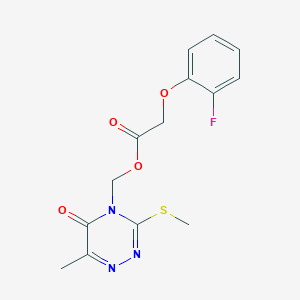
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2929789.png)
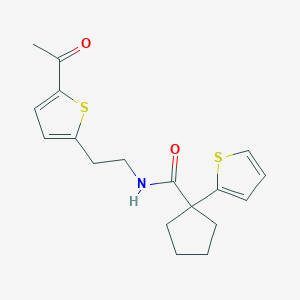
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B2929792.png)
